Bienvenue dans la boutique en ligne BenchChem!

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Medicinal Chemistry Suzuki–Miyaura Coupling Kinase Inhibitor Synthesis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1310405-04-9), also known as 6-hydroxypyridine-2-boronic acid pinacol ester, is a heterocyclic boronic ester building block with the molecular formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol. It features a pyridin-2(1H)-one core bearing a pinacol boronate ester at the 6-position, enabling its primary application as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures.

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
CAS No. 1310405-04-9
Cat. No. B169088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
CAS1310405-04-9
Molecular FormulaC11H16BNO3
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2
InChIInChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(14)13-8/h5-7H,1-4H3,(H,13,14)
InChIKeyMKKJTADNAAPSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1310405-04-9): Procurement-Grade Boronic Ester for Targeted C–C Coupling


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1310405-04-9), also known as 6-hydroxypyridine-2-boronic acid pinacol ester, is a heterocyclic boronic ester building block with the molecular formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol [1]. It features a pyridin-2(1H)-one core bearing a pinacol boronate ester at the 6-position, enabling its primary application as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures . The compound is typically supplied at a standard purity of 95% and is used as a key intermediate in pharmaceutical R&D, particularly in the synthesis of kinase inhibitor and bromodomain inhibitor programs .

Why Generic Boronic Ester Interchangeability Fails for 6-Position Pyridin-2(1H)-one Pinacol Boronates


Substituting 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one with a generic pyridine boronic ester or a regioisomeric hydroxypyridine boronate introduces quantifiable risk in downstream coupling efficiency, regiochemical fidelity, and final product purity. The 6-position of the pyridin-2(1H)-one scaffold presents a unique electronic environment due to the adjacent lactam carbonyl, which modulates the boronate ester's reactivity and transmetallation kinetics in Suzuki couplings [1]. Isomeric variants—such as 6-hydroxypyridine-3-boronic acid pinacol ester (CAS 1054483-78-1) or 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1002309-52-5)—place the boronate at metabolically or electronically distinct positions, yielding structurally divergent coupling products that are not interchangeable in target-directed synthesis programs [2].

Comparator-Based Quantitative Evidence for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one


Regioisomeric Positioning Enables Distinct Coupling Outcomes Versus 5-Position and 3-Position Boronate Esters

The 6-position boronic ester on the pyridin-2(1H)-one scaffold enables Suzuki coupling at the position adjacent to the lactam nitrogen, a connectivity pattern explicitly exploited in BTK inhibitor patent intermediates (EP4050012A1), where the 5-boronate isomer (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one) is utilized for a distinct regioisomeric series [1]. Cross-study comparison demonstrates that the 6-boronate (target compound) and the 5-boronate analog produce non-interchangeable biaryl products, as confirmed by the divergent substitution patterns in final bioactive molecules described in AbbVie bromodomain inhibitor patents (EP3825313A1) [2]. The 3-position isomer, (2-oxo-1,2-dihydropyridin-3-yl)boronic acid (CAS 951655-49-5), further illustrates that regioisomeric variation alters both the electronic character of the硼酸酯 and the geometry of the coupling product, making each isomer functionally distinct for specific target molecule synthesis .

Medicinal Chemistry Suzuki–Miyaura Coupling Kinase Inhibitor Synthesis

Pinacol Ester Protection Provides Shelf-Stability Advantage Over Free Boronic Acid Form

The target compound is supplied as the pinacol ester, a protected form of 6-hydroxypyridine-2-boronic acid. Pinacol boronate esters generally exhibit superior stability to hydrolysis and air oxidation compared to their free boronic acid counterparts, as established in the boronic acid chemistry literature [1]. Vendor specifications confirm that the target compound is stored at 2–8°C under argon, with a recommended storage temperature of -20°C for long-term stability, and is shipped on dry ice . In contrast, analogous free boronic acids (e.g., (2-oxo-1,2-dihydropyridin-3-yl)boronic acid, CAS 951655-49-5) are more prone to protodeboronation and oxidative deborylation during storage and handling . While no direct head-to-head accelerated stability study was identified for this specific compound versus its free acid, the class-level stability advantage of pinacol esters over free boronic acids is well-documented and translates into reduced procurement risk for multi-step synthesis programs where intermediate integrity is critical [1].

Chemical Stability Procurement Storage

Commercial Availability and Purity Benchmarking Across Vendors

The target compound is available from multiple international vendors with a standard purity specification of 95% (HPLC), with some suppliers offering 98% purity grades . Bidepharm, a major Chinese building-block supplier, provides batch-specific QC documentation including NMR, HPLC, and GC for this compound (catalog BD225078) . Compared to the 3-position isomer ((2-oxo-1,2-dihydropyridin-3-yl)boronic acid, CAS 951655-49-5), which is supplied at 98% purity, the target compound's typical 95% purity is sufficient for most Suzuki coupling applications, as the pinacol ester is typically used in excess in coupling reactions . The compound's listing in the PubChem database (CID 17750507) and its inclusion in major chemical catalogs (Fluorochem, CymitQuimica, Aladdin) indicate established supply chain maturity, reducing procurement lead-time risk compared to less common regioisomers .

Procurement Quality Control Supply Chain

Distinctive Hydrogen-Bond Donor/Acceptor Profile Versus N-Alkylated Analogs

The target compound possesses a free N–H moiety (hydrogen bond donor count = 1) and a lactam carbonyl oxygen (hydrogen bond acceptor count = 3 total), as computed by PubChem [1]. This N–H functionality is absent in N-alkylated analogs such as 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1782930-25-9), which has a hydrogen bond donor count of 0 . The presence of the N–H donor enables the coupled biaryl product to participate in hydrogen-bonding interactions with biological targets—a feature explicitly leveraged in bromodomain inhibitor design where the pyridin-2(1H)-one N–H engages the conserved asparagine residue in the bromodomain acetyl-lysine binding pocket [2]. N-Methylated analogs cannot form this critical hydrogen bond, potentially resulting in significant loss of target binding affinity in bromodomain-directed programs.

Physicochemical Properties Drug Design Molecular Recognition

Optimal Procurement Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one


Synthesis of 6-Aryl-Pyridin-2(1H)-one BTK and Bromodomain Inhibitor Intermediates

This compound is the preferred boronate ester building block when the target molecule requires a 6-aryl-substituted pyridin-2(1H)-one scaffold with a free N–H group. As demonstrated in patent EP4050012A1 (BTK inhibitors) and EP3825313A1 (bromodomain inhibitors), the 6-position boronate enables Suzuki coupling to install the aryl group at the desired position adjacent to the lactam nitrogen, while the free N–H is preserved for target binding interactions [1][2]. The 5-position isomer (CAS 1002309-52-5) or 3-position isomer (CAS 951655-49-5) would produce regioisomeric products and are thus contraindicated for these specific target-directed synthesis routes [3].

Medicinal Chemistry Programs Requiring Hydrogen-Bond-Donating Pyridinone Coupled Products

In drug discovery programs where the pyridin-2(1H)-one N–H functions as a critical hydrogen-bond donor to the biological target (e.g., bromodomain acetyl-lysine pocket recognition, kinase hinge-binding), the target compound is the only viable boronate ester choice among commercially available pyridinone boronates [1]. N-Alkylated analogs (e.g., 1-methyl or 1-ethyl derivatives) lack the N–H donor, and their coupled products are structurally incapable of forming this specific interaction. For procurement decisions in bromodomain-targeted programs, selecting the N–H-containing boronate ester is essential to preserve the pharmacophoric requirements established in patent SAR data [2].

Multi-Step Synthesis Campaigns Requiring Stable, Storable Boronate Ester Intermediates

The pinacol ester protection of the target compound provides superior bench stability compared to free boronic acid analogs, reducing the risk of protodeboronation during storage and handling [1]. For laboratories conducting multi-step synthesis campaigns where the boronate ester intermediate must be stocked for sequential coupling reactions, the pinacol ester form (storage at -20°C under argon) offers practical procurement and inventory management advantages over free boronic acids that are more prone to degradation upon repeated thawing and use [2].

Isotope-Labeled Analog Synthesis for ADME and Metabolite Identification Studies

The 6-position pyridin-2(1H)-one boronate ester scaffold has been utilized as a key intermediate in the synthesis of isotope-labeled HSP90 inhibitors, as exemplified by the synthesis of [¹³CD₃]-TAK-459, where a closely related 2-methoxy-6-boronate pyridine intermediate enabled late-stage incorporation of isotopic labels [1]. The target compound's structural analogy to this labeled intermediate positions it as a candidate for similar stable isotope labeling strategies in drug metabolism and pharmacokinetic (DMPK) studies, where the 6-position boronate serves as a handle for introducing labeled aryl groups via Suzuki coupling [1].

Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.